molecular formula C10H13N3O4 B1523282 5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid CAS No. 891782-63-1

5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid

Cat. No. B1523282
M. Wt: 239.23 g/mol
InChI Key: MOLNWRVQKCBISZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C10H13N3O4. The InChI code is 1S/C10H13N3O4/c1-10(2,3)17-9(16)13-7-5-11-6(4-12-7)8(14)15/h4-5H,1-3H3,(H,14,15)(H,12,13,16) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The molecular weight is 239.23 g/mol.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound and its derivatives have been utilized in the synthesis of various substituted pyrazinecarboxamides. These compounds have shown promising results in biological evaluations, particularly in antimycobacterial, antifungal, and photosynthesis-inhibiting activities. Notably, certain derivatives displayed significant inhibition against Mycobacterium tuberculosis and Trichophyton mentagrophytes, a fungal strain, highlighting their potential in medicinal chemistry (Doležal et al., 2006).

Reactivity Studies

Studies on the reactivity of this compound and its analogs have been conducted to understand their potential in forming diverse chemical structures. These studies often focus on reactions with various agents, yielding a range of amides and other compounds, demonstrating the versatility of the compound in organic synthesis (Mironovich & Shcherbinin, 2014).

Synthesis of Pyrazine Derivatives

The compound plays a crucial role in the synthesis of pyrazine derivatives. These derivatives are integral in developing new chemicals with potential applications in various fields, including pharmaceuticals and agrochemicals. The synthesis process often involves multiple steps, each critical in achieving the desired chemical structure and properties (Sato & Arai, 1982).

Antimycobacterial and Antifungal Activities

Specific derivatives of 5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid have been synthesized and tested for their antimycobacterial and antifungal properties. These studies are significant in identifying new compounds that could potentially be developed into effective treatments for various microbial infections (Servusová et al., 2012).

Applications in Polymer Chemistry

The compound is also utilized in the field of polymer chemistry, particularly in the synthesis of highly functionalized pyrazines. These pyrazines are used as monomers in polymerizations, leading to the development of novel polymers with unique properties and potential applications in material science (Zhang & Tour, 1999).

Electrophilic Addition Reactions

Electrophilic addition reactions involving this compound have been explored, contributing to the broad range of synthetic methodologies in organic chemistry. These reactions are pivotal in creating various structurally diverse compounds, useful in numerous chemical applications (Rodrigues et al., 2004).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions of this compound could involve its use in the development of PROTACs for targeted protein degradation . It could also be used in the synthesis of other complex organic molecules .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-7-5-11-6(4-12-7)8(14)15/h4-5H,1-3H3,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLNWRVQKCBISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680510
Record name 5-[(tert-Butoxycarbonyl)amino]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid

CAS RN

891782-63-1
Record name 5-[(tert-Butoxycarbonyl)amino]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
Sigma 2 receptor (σ2R) is overexpressed in select cancers and is regarded as a biomarker for tumor proliferation. σ2R ligands are emerging as promising theranostics for cancer and …
Number of citations: 3 pubs.acs.org

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